molecular formula C20H16ClN3O5 B2917499 4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(3-chloro-4-methoxyphenyl)pyrrolidin-2-one CAS No. 941961-05-3

4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(3-chloro-4-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B2917499
CAS No.: 941961-05-3
M. Wt: 413.81
InChI Key: POCXSJDUVDJGGF-UHFFFAOYSA-N
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Description

The compound 4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(3-chloro-4-methoxyphenyl)pyrrolidin-2-one features a pyrrolidin-2-one core substituted with a 1,2,4-oxadiazole ring at the 4-position. The oxadiazole is further functionalized with a benzo[d][1,3]dioxol-5-yl group, while the pyrrolidinone nitrogen is linked to a 3-chloro-4-methoxyphenyl moiety. This structure combines heterocyclic motifs known for metabolic stability (oxadiazole) and pharmacological relevance (pyrrolidinone) .

Properties

IUPAC Name

4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3-chloro-4-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O5/c1-26-15-5-3-13(8-14(15)21)24-9-12(7-18(24)25)20-22-19(23-29-20)11-2-4-16-17(6-11)28-10-27-16/h2-6,8,12H,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCXSJDUVDJGGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(3-chloro-4-methoxyphenyl)pyrrolidin-2-one is a novel synthetic derivative that incorporates multiple bioactive moieties, including a benzo[d][1,3]dioxole and an oxadiazole ring. This article reviews the biological activities associated with this compound based on existing research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of the compound is C19H17ClN4O4C_{19}H_{17}ClN_{4}O_{4} with a molecular weight of 396.82 g/mol. The structural components include:

  • Benzo[d][1,3]dioxole : Known for its role in enhancing bioactivity.
  • Oxadiazole : Often associated with antimicrobial and anti-inflammatory properties.
  • Pyrrolidinone : Contributes to the pharmacological profile of the compound.

Biological Activity Overview

Research indicates that compounds containing oxadiazole and benzo[d][1,3]dioxole structures exhibit significant biological activities, including:

  • Antimicrobial Activity :
    • Compounds with oxadiazole rings have shown promising antimicrobial effects against various bacteria and fungi. For instance, derivatives of 1,3,4-oxadiazole have been reported to inhibit Mycobacterium bovis BCG effectively .
    • A study demonstrated that compounds similar to the target compound exhibited antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Escherichia coli .
  • Anticancer Potential :
    • The incorporation of benzo[d][1,3]dioxole has been linked to enhanced anticancer properties. Research on structurally related compounds indicated cytotoxic effects against various cancer cell lines .
    • Molecular docking studies suggest that these compounds may interact with specific cancer-related targets, potentially leading to apoptosis in tumor cells.
  • Anti-inflammatory Effects :
    • Compounds featuring oxadiazole motifs have been evaluated for their anti-inflammatory properties. The presence of chloro and methoxy groups enhances their efficacy in reducing inflammation markers in vitro .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Antimicrobial Activity :
    Dhumal et al. (2016) explored a series of 1,3,4-oxadiazole derivatives and found that certain compounds exhibited significant inhibition against bacterial strains . They utilized molecular docking to assess binding affinities to bacterial enzymes.
  • Anticancer Evaluation :
    A study by Pagliero et al. (2014) focused on benzodioxole derivatives and their anticancer properties. The results indicated that modifications in the chemical structure could lead to increased cytotoxicity against specific cancer cell lines .

Data Tables

Activity TypeRelated CompoundsObserved EffectsReference
Antimicrobial1,3,4-Oxadiazole DerivativesInhibition of S. aureus, E. coli
AnticancerBenzodioxole DerivativesCytotoxicity against cancer cell lines
Anti-inflammatoryOxadiazole-containing CompoundsReduced inflammation markers

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substitution Patterns

Key analogs and their structural differences are summarized below:

Compound/CAS Core Structure Oxadiazole Substituent Pyrrolidinone Substituent Molecular Weight
Target Compound Pyrrolidin-2-one + oxadiazole Benzo[d][1,3]dioxol-5-yl 3-Chloro-4-methoxyphenyl ~413.8 (calc.)
1021253-11-1 Same Benzo[d][1,3]dioxol-5-yl 4-Methoxyphenyl 379.4
941997-93-9 Same 2,4-Dimethoxyphenyl 4-Methoxyphenyl 395.4
ABT-627 Pyrrolidine-3-carboxylic acid Benzo[d][1,3]dioxol-5-yl 4-Methoxyphenyl + alkyl chain Not reported
Key Observations:
  • The 2,4-dimethoxyphenyl substituent in 941997-93-9 increases steric bulk and alters electronic properties, which may impact solubility and target affinity .
  • Oxadiazole vs. Carboxylic Acid (ABT-627): ABT-627 replaces the oxadiazole with a carboxylic acid, demonstrating how core modifications can shift pharmacological profiles.

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